molecular formula C14H20F3N3O B10961615 N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961615
M. Wt: 303.32 g/mol
InChI Key: GZCNOLAWVUTLGC-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclooctyl group, a trifluoromethyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Cyclooctyl Group Addition: The cyclooctyl group can be introduced through an alkylation reaction. This can be achieved by reacting the intermediate compound with cyclooctyl bromide in the presence of a strong base like sodium hydride (NaH).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to replace the trifluoromethyl group with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In industrial applications, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.

Uniqueness

N-cyclooctyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclooctyl group, trifluoromethyl group, and pyrazole ring in a single molecule imparts distinct chemical and biological properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20F3N3O

Molecular Weight

303.32 g/mol

IUPAC Name

N-cyclooctyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H20F3N3O/c1-20-11(9-12(19-20)14(15,16)17)13(21)18-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,18,21)

InChI Key

GZCNOLAWVUTLGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2CCCCCCC2

Origin of Product

United States

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